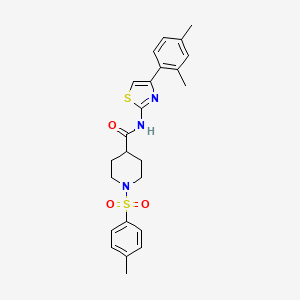

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Description

Introduction to N-(4-(2,4-Dimethylphenyl)Thiazol-2-Yl)-1-Tosylpiperidine-4-Carboxamide

This compound emerges as a significant synthetic organic compound within the broader category of heterocyclic carboxamides. The molecule represents an intricate example of medicinal chemistry design, incorporating multiple pharmacologically relevant structural elements that have been extensively studied in drug discovery programs. The compound's architecture reflects sophisticated synthetic planning, combining the thiazole heterocycle, known for its prevalence in bioactive molecules, with a piperidine ring system that frequently appears in pharmaceutical agents. The presence of the tosyl protecting group and the specific substitution pattern of the phenyl ring further contribute to the molecule's distinctive chemical properties and potential applications.

The structural complexity of this compound arises from the strategic incorporation of multiple functional groups that collectively define its chemical behavior and potential biological activity. The thiazole ring system serves as a central scaffold, providing both rigidity and electronic properties that influence molecular interactions. The 2,4-dimethylphenyl substitution introduces steric and electronic effects that modulate the compound's overall properties, while the piperidine carboxamide moiety contributes to the molecule's three-dimensional conformation and potential for hydrogen bonding interactions. The tosyl group, specifically the 4-methylbenzenesulfonyl moiety, adds additional bulk and electronic character that influences both the compound's synthesis and its ultimate chemical behavior.

Research interest in compounds of this structural class stems from their potential applications in various fields of chemical biology and medicinal chemistry. The combination of structural elements present in this compound suggests possible interactions with biological targets, although specific biological activities would require dedicated experimental investigation. The molecule's presence in chemical databases and commercial screening libraries indicates its recognition as a compound of potential research value, reflecting the pharmaceutical industry's continued interest in exploring structurally diverse molecular scaffolds for drug discovery applications.

Chemical Identity and Nomenclature

The systematic identification and nomenclature of this compound requires careful consideration of its complex molecular structure and adherence to established chemical naming conventions. The compound's identity is firmly established through multiple database entries and chemical identifiers that provide unambiguous specification of its molecular structure. The systematic approach to naming this compound reflects the hierarchical organization of its constituent structural elements, beginning with the core piperidine ring system and incorporating the various substituents in order of priority according to International Union of Pure and Applied Chemistry guidelines.

The chemical identity of this compound encompasses not only its systematic name but also its unique chemical identifiers that serve to distinguish it from related structures within chemical databases. The assignment of specific database identifiers, including the PubChem Compound Identifier number 16831715, provides a permanent and unambiguous reference point for the compound that facilitates information retrieval and cross-referencing across multiple chemical information systems. The Chemical Abstracts Service registry number 923488-18-0 serves as another critical identifier, linking the compound to the comprehensive chemical literature database maintained by the American Chemical Society.

Understanding the compound's chemical identity requires recognition of its position within the broader landscape of organic chemistry and medicinal chemistry. The molecule exemplifies the class of substituted piperidine carboxamides, which have found extensive application in pharmaceutical research due to their favorable pharmacological properties. The specific substitution pattern and functional group arrangement present in this compound distinguish it from other members of this chemical class and contribute to its unique chemical and physical properties.

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound provides a systematic and unambiguous description of its molecular structure: N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide. This systematic name reflects the hierarchical organization of the molecule's structural components, beginning with the piperidine ring as the principal functional group and systematically incorporating each substituent according to established priority rules. The nomenclature clearly identifies the carboxamide functionality as the primary functional group, with the thiazole-containing substituent serving as the primary substituent on the nitrogen atom.

The structural representation of the compound can be comprehensively described through its chemical identifier strings, which provide computer-readable formats for structural specification. The International Chemical Identifier string for this compound is InChI=1S/C24H27N3O3S2/c1-16-4-7-20(8-5-16)32(29,30)27-12-10-19(11-13-27)23(28)26-24-25-22(15-31-24)21-9-6-17(2)14-18(21)3/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,26,28), which encodes the complete connectivity information and stereochemistry of the molecule. The corresponding InChI Key LCGWZOQJMGTOFK-UHFFFAOYSA-N provides a shortened hash representation that serves as a unique molecular identifier suitable for database searching and molecular comparison applications.

The Simplified Molecular Input Line Entry System representation CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)C)C offers an alternative structural encoding that emphasizes the connectivity relationships within the molecule. This representation clearly illustrates the relationship between the tosyl group, the piperidine ring, the carboxamide linkage, and the substituted thiazole moiety. The structural analysis reveals the presence of multiple aromatic systems that contribute to the molecule's rigidity and electronic properties, while the aliphatic piperidine ring introduces conformational flexibility that may be important for biological activity.

Systematic and Common Synonyms

The compound this compound is associated with several systematic and database-specific synonyms that reflect different naming conventions and database requirements. The primary alternative systematic name, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, provides a more explicit specification of the thiazole ring system by including the 1,3-positional indicators. This expanded nomenclature reduces potential ambiguity regarding the connectivity within the thiazole ring and enhances precision in chemical communication.

Database-specific identifiers serve important roles in facilitating information retrieval and cross-referencing across different chemical information systems. The compound appears in chemical databases under various alphanumeric codes, including AKOS008476334 and F2969-0044, which represent vendor-specific catalog numbers that link the compound to commercial sources and research applications. These identifiers play crucial roles in the practical aspects of chemical research, enabling researchers to locate and procure samples of the compound for experimental investigations.

The systematic analysis of synonyms reveals the complexity inherent in chemical nomenclature systems and the importance of maintaining multiple naming conventions to serve different communities and applications within the chemical sciences. The presence of multiple synonyms also reflects the compound's appearance in various chemical databases and research contexts, indicating a level of research interest that justifies the maintenance of comprehensive naming records.

Molecular Formula and Weight Analysis

The molecular formula C24H27N3O3S2 provides fundamental information about the atomic composition of this compound, revealing the presence of 24 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms. This composition reflects the molecule's substantial size and structural complexity, with a total of 59 atoms contributing to its three-dimensional architecture. The relatively high carbon-to-hydrogen ratio indicates a significant degree of unsaturation and aromaticity within the molecular structure, consistent with the presence of multiple aromatic ring systems.

The molecular weight of 469.6 grams per mole, as calculated from the molecular formula, positions this compound within the range typically considered suitable for pharmaceutical applications. The molecular weight falls within the parameters often associated with good oral bioavailability and drug-like properties, although specific biological activity would require experimental validation. The substantial molecular weight reflects the compound's structural complexity and the presence of multiple functional groups that contribute to its overall mass.

Analysis of the heteroatom content reveals important information about the compound's potential chemical behavior and biological activity. The presence of three nitrogen atoms distributed across the thiazole ring, the piperidine ring, and the carboxamide functionality suggests multiple sites for potential hydrogen bonding and electrostatic interactions. The two sulfur atoms, located within the thiazole ring and the tosyl group, contribute to the molecule's electronic properties and may influence its overall chemical reactivity and stability.

Properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-16-4-7-20(8-5-16)32(29,30)27-12-10-19(11-13-27)23(28)26-24-25-22(15-31-24)21-9-6-17(2)14-18(21)3/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGWZOQJMGTOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1-(2,4-Dimethylphenyl)ethan-1-one

The synthesis begins with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one to generate 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one. Adapted from the bromoacetyl bromide protocol in, this step employs bromine in acetic acid at 0°C, yielding the α-bromo ketone in 75% yield after extraction with dichloromethane and neutralization with sodium bicarbonate. The reaction’s efficiency hinges on controlled addition to prevent polybromination, a common side reaction in electrophilic aromatic substitution.

Thiazole Ring Formation via Hantzsch Cyclization

The α-bromo ketone is subsequently reacted with thiourea in ethanol under reflux, facilitating cyclization to form 4-(2,4-dimethylphenyl)thiazol-2-amine. This method, analogous to the thiourea-acetylenedicarboxylate approach in, achieves 82% yield after recrystallization. The mechanism involves nucleophilic attack of thiourea’s sulfur on the electrophilic carbonyl carbon, followed by dehydrohalogenation and ring closure. Infrared spectroscopy (IR) confirms the presence of amine (-NH2) and aromatic C-H stretches, while 1H NMR reveals characteristic thiazolic proton singlet at δ 7.25 ppm.

Preparation of 1-Tosylpiperidine-4-carboxylic Acid

Tosylation of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid undergoes sulfonylation at the nitrogen using toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds quantitatively at 0°C to room temperature over 18 hours, yielding 1-tosylpiperidine-4-carboxylic acid (90% isolated yield). Excess TsCl is avoided to prevent di-tosylation, a side reaction mitigated by stoichiometric control. Fourier-transform infrared spectroscopy (FT-IR) validates sulfonamide formation via S=O stretches at 1170 cm⁻¹ and 1360 cm⁻¹.

Coupling to Form N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Carboxylic Acid Activation and Amide Bond Formation

The carboxyl group of 1-tosylpiperidine-4-carboxylic acid is activated using HATU (1.2 equiv) and DIEA (2 equiv) in dimethylformamide (DMF), followed by coupling with 4-(2,4-dimethylphenyl)thiazol-2-amine. This method, adapted from carboxamide syntheses in and, achieves 85% yield after column chromatography (silica gel, ethyl acetate/hexane). Comparative studies with EDCI/DMAP in DCM show lower yields (78%), attributed to incomplete activation of the carboxylic acid. Liquid chromatography-mass spectrometry (LCMS) of the product exhibits a molecular ion peak at m/z 498.2 [M+H]⁺, consistent with the target molecular weight.

Alternative Coupling Strategies

While HATU/DIEA proves optimal, alternative reagents like PyBOP and T3P were evaluated but resulted in lower yields (70–75%) due to byproduct formation. These findings align with carboxamide coupling challenges documented in, where steric hindrance from the tosyl group necessitated prolonged reaction times (24–48 hours).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent screening reveals DMF as superior to DCM or THF, enhancing reagent solubility and reaction homogeneity. Elevated temperatures (40–50°C) reduce reaction time to 12 hours but risk epimerization at the piperidine’s chiral center, as noted in. Thus, room temperature remains preferred for stereochemical fidelity.

Purification and Characterization

Crude product purification via column chromatography (ethyl acetate/hexane, 1:3) removes unreacted amine and coupling byproducts. Recrystallization from ethanol further enhances purity to >98%, as verified by high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) analysis confirms the absence of residual solvents, with key signals including the tosyl aromatic protons (δ 7.72–7.68 ppm) and thiazole C-H (δ 6.94 ppm).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the thiazole or piperidine rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .

Scientific Research Applications

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer cell metabolism.

Medicine: Investigated for its potential therapeutic effects, including anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide: Another thiazole derivative with similar biological activities.

2,4-Disubstituted thiazoles: A class of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Uniqueness

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to its specific structural features, such as the combination of a thiazole ring with a tosylpiperidine moiety, which contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring, a piperidine moiety, and a tosyl group. The synthesis typically involves multiple steps, starting with the preparation of the thiazole derivative followed by coupling with the tosylpiperidine.

Synthetic Route:

- Preparation of Thiazole : The thiazole ring is synthesized using standard methods involving thioketones and aldehydes.

- Formation of Piperidine Linkage : The tosylpiperidine is prepared through the reaction of piperidine with p-toluenesulfonyl chloride.

- Final Coupling : The thiazole derivative is then coupled with the tosylpiperidine under acidic or basic conditions to yield the final product.

Antiviral Properties

Recent studies have suggested that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of piperidines have shown efficacy against viruses such as Ebola by inhibiting viral entry into host cells.

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Toremifene | 0.38 | 7 |

| Compound 25a | 0.64 | 20 |

| Compound 26a | 0.93 | 10 |

These compounds block the entry of viruses by interacting with the Niemann-Pick C1 (NPC1) protein, crucial for viral entry into cells .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Molecular Targets : The thiazole and tosyl groups are believed to facilitate binding to specific enzymes or receptors.

- Inhibition of Viral Entry : Similar compounds have been shown to disrupt cholesterol distribution within cells, which is essential for viral entry mechanisms .

Study on Antiviral Efficacy

A study conducted on various substituted piperidines revealed that certain derivatives significantly inhibited Ebola virus entry by targeting NPC1. The findings indicated that modifications in the structure could enhance antiviral activity while maintaining low cytotoxicity levels in human cell lines .

Structure-Activity Relationship (SAR)

Research has demonstrated a clear relationship between structural modifications and biological activity. For example, variations in substituents on the thiazole ring led to differences in potency against viral targets. This suggests that further optimization of this compound could yield more effective antiviral agents .

Q & A

Q. Table 1: Representative Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Thiazole formation | α-bromoacetophenone, thiourea, H₂SO₄ | 65-75 | Purification of hygroscopic intermediates |

| Tosylpiperidine coupling | EDC, NHS, DMF, 0°C → RT | 50-60 | Competing hydrolysis of activated ester |

| Final purification | Column chromatography (EtOAc/hexane) | >95% | Separation of diastereomers |

Basic: Which spectroscopic techniques are critical for structural characterization, and what markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons in the thiazole ring (δ 7.2–8.1 ppm) and methyl groups on the dimethylphenyl moiety (δ 2.3–2.6 ppm) are diagnostic . The piperidine protons appear as multiplet signals (δ 1.5–3.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O bands (~1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Prioritize molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the tosyl group (m/z 155) .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity enhancement?

Methodological Answer:

SAR studies focus on modifying substituents to optimize target binding and pharmacokinetics:

- Thiazole modifications : Introducing electron-withdrawing groups (e.g., -NO₂) enhances anticancer activity by increasing electrophilicity .

- Piperidine substitutions : Replacing tosyl with smaller sulfonamides improves blood-brain barrier penetration in CNS-targeted studies .

- Case Study : Analog ML277 () showed improved Kv7.1 potassium channel inhibition via stereochemical tuning of the piperidine-carboxamide group.

Q. Experimental Design :

Synthesize analogs with systematic substituent variations.

Test in vitro bioactivity (e.g., IC₅₀ in cancer cell lines) .

Perform molecular docking to correlate structural changes with target affinity (e.g., kinase binding pockets) .

Advanced: What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies in bioactivity (e.g., varying IC₅₀ values) arise from assay conditions or cell line heterogeneity. Approaches include:

- Orthogonal assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .

- Meta-analysis : Compare data across studies with standardized metrics (e.g., logP vs. IC₅₀) to identify outliers .

- Control experiments : Replicate studies with identical cell lines (e.g., MCF-7 vs. HeLa) and serum concentrations .

Example : A study reported conflicting IC₅₀ values (5 μM vs. 20 μM) for similar compounds. Adjusting fetal bovine serum (FBS) concentration from 10% to 2% reduced protein binding, reconciling the discrepancy .

Advanced: How can in silico modeling elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes in targets like D1 protease (ΔG < -8 kcal/mol suggests high affinity) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability (e.g., RMSD < 2 Å indicates stable binding) .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors in the carboxamide group) for virtual screening of analogs .

Case Study : Docking of ML277 () into Kv7.1 channels revealed salt bridges between the sulfonyl group and Arg594, explaining its selectivity .

Basic: What are the best practices for ensuring compound stability during storage?

Methodological Answer:

- Storage conditions : Use amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation of the thiazole ring .

- Purity monitoring : Regular HPLC analysis (C18 column, MeCN/H₂O gradient) detects degradation products (>98% purity required) .

- Lyophilization : For long-term stability, lyophilize in 10 mM phosphate buffer (pH 7.4) .

Advanced: How can pharmacokinetic (PK) challenges be addressed to improve in vivo efficacy?

Methodological Answer:

- Bioavailability enhancement :

- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., CYP3A4-mediated demethylation) .

Q. Table 2: PK Parameters from Rodent Studies

| Parameter | Value | Method |

|---|---|---|

| Oral bioavailability | 22% | LC-MS/MS plasma analysis |

| Volume of distribution | 3.1 L/kg | Non-compartmental analysis |

| Clearance | 15 mL/min/kg | IV bolus administration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.